trans-4-Amino-4-methylcyclohexanol hydrochloride
Overview
Description
trans-4-Amino-4-methylcyclohexanol hydrochloride: is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . It is a solid at room temperature and is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Amino-4-methylcyclohexanol hydrochloride typically involves the reduction of 4-methylcyclohexanone followed by amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may involve reagents like ammonia or amines under controlled temperatures and pressures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Amino-4-methylcyclohexanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form various derivatives.
Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or sulfonyl chlorides are used under specific conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized cyclohexanol derivatives .
Scientific Research Applications
Chemistry: In chemistry, trans-4-Amino-4-methylcyclohexanol hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of amino alcohols on cellular processes. It is also used in the synthesis of biologically active molecules .
Medicine: In medicine, this compound is used as an intermediate in the synthesis of pharmaceutical compounds.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. It is also used as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of trans-4-Amino-4-methylcyclohexanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- trans-4-Aminocyclohexanol hydrochloride
- cis-4-Amino-4-methylcyclohexanol hydrochloride
- trans-4-Methylcyclohexanol
Comparison: trans-4-Amino-4-methylcyclohexanol hydrochloride is unique due to the presence of both amino and hydroxyl groups in the trans configuration, which imparts specific chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-amino-4-methylcyclohexan-1-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(8)4-2-6(9)3-5-7;/h6,9H,2-5,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTUFPOPBVLWSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1965309-32-3 | |
Record name | Cyclohexanol, 4-amino-4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1965309-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-amino-4-methylcyclohexan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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